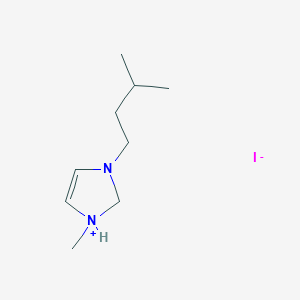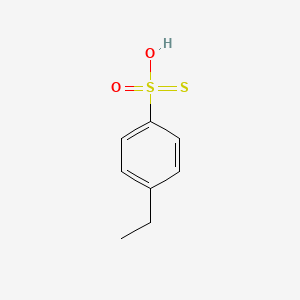![molecular formula C15H13N5 B12518059 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine CAS No. 796090-01-2](/img/structure/B12518059.png)
4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine is an aromatic azo compound characterized by the presence of a quinoline moiety linked to a benzene ring via a diazenyl group. Azo compounds are known for their vibrant colors and are extensively used as dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine typically involves the diazotization of 2-aminoquinoline followed by coupling with m-phenylenediamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions are typically carried out using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This leads to inhibition of DNA transcription and replication, which is the basis for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1,3-diamine
- 4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1,3-diamine
- 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diamine
Comparison: While all these compounds share the azo linkage and benzene ring, the presence of different substituents (e.g., nitro groups) significantly alters their chemical properties and biological activities. 4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine is unique due to the quinoline moiety, which imparts distinct optical and biological properties .
Properties
CAS No. |
796090-01-2 |
|---|---|
Molecular Formula |
C15H13N5 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
4-(quinolin-2-yldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H13N5/c16-11-6-7-14(12(17)9-11)19-20-15-8-5-10-3-1-2-4-13(10)18-15/h1-9H,16-17H2 |
InChI Key |
FJDDFPHHBKRPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(C=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


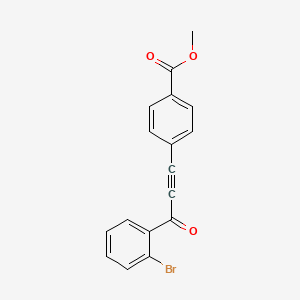
![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
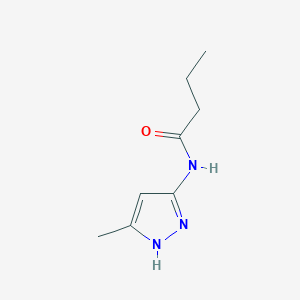
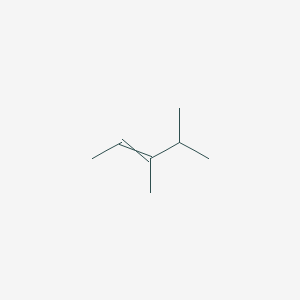
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
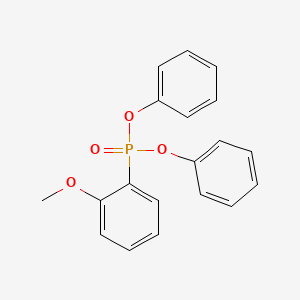
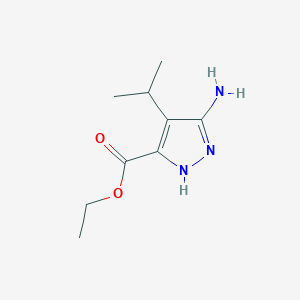
![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
